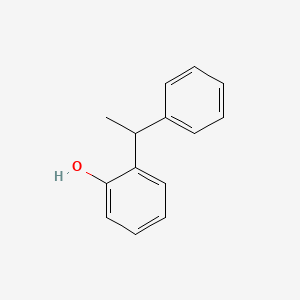

2-(1-Phenylethyl)phenol

Descripción

The Broader Context of Phenolic Compounds in Organic Chemistry

Phenols are organic compounds featuring a hydroxyl (—OH) group directly bonded to a carbon atom within an aromatic ring. britannica.com This structural arrangement confers properties that are distinct from those of aliphatic alcohols. libguides.com For instance, phenols are generally more acidic than alcohols due to the resonance stabilization of the corresponding phenoxide ion. britannica.com This enhanced acidity is a key characteristic that influences their reactivity. libguides.com

Phenolic compounds are ubiquitous in nature, found in plants and microorganisms, and are also synthesized on an industrial scale. wikipedia.orgwikipedia.org Their chemical behavior allows them to participate in a variety of reactions, including electrophilic aromatic substitution, esterification, and oxidation. wikipedia.org The ability of the hydroxyl group to activate the aromatic ring makes phenols valuable precursors in the synthesis of more complex molecules. libguides.com

Significance of Alkylphenol Derivatives in Contemporary Chemical Synthesis and Applications

Alkylphenols are a class of phenolic compounds that have one or more alkyl groups attached to the aromatic ring. wikipedia.org These derivatives are of significant commercial and academic interest. The process of attaching an alkyl group to a phenol (B47542), known as alkylation, is a fundamental reaction in organic synthesis. wikipedia.org

Long-chain alkylphenols are particularly important as precursors for the production of detergents, antioxidants, and phenolic resins. wikipedia.org They are also utilized as building blocks for fragrances, thermoplastic elastomers, and chemicals for oilfields. wikipedia.org The properties and applications of alkylphenols can be tailored by varying the nature and position of the alkyl substituent on the phenol ring. For instance, ortho-substituted alkylphenols are noted for their superior antioxidant properties compared to their para-substituted counterparts. google.com

Positioning of 2-(1-Phenylethyl)phenol within the Alkylphenol Family for Focused Academic Inquiry

Within the diverse family of alkylphenols, this compound emerges as a compound of specific interest for academic research. This molecule features a 1-phenylethyl group attached to the ortho position of the phenol ring. Its synthesis is a direct example of the alkylation of phenol with styrene (B11656). ingentaconnect.comnih.gov

The study of this compound and its derivatives provides insights into structure-activity relationships and reaction mechanisms in phenol chemistry. For example, research into the synthesis of related compounds like 2-isobornyl-6-(1-phenylethyl)phenol explores the antioxidant and radical scavenging properties that can be engineered into these molecules. bakhtiniada.ru Furthermore, understanding the synthesis of this compound is relevant to industrial processes where styrenated phenols are produced. These processes often yield a mixture of mono-, di-, and tri-styrenated phenols, and controlling the selectivity towards a specific isomer like this compound is a key research challenge. ingentaconnect.comnih.govnih.gov

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C14H14O chemeo.comnih.govnist.gov |

| Molecular Weight | 198.26 g/mol chemeo.comnih.gov |

| CAS Number | 4237-44-9 chemeo.comnih.govchemicalbook.com |

| Physical Form | Liquid sigmaaldrich.com |

| IUPAC Name | This compound nih.govsigmaaldrich.com |

Detailed research into the synthesis of styrenated phenols, including this compound, often involves the use of various catalysts to control the reaction's outcome. For instance, studies have explored the use of solid acid catalysts like SO42-/ZrO2 and Al·Ni/SiO2-supported catalysts to achieve high conversion rates and selectivity. ingentaconnect.comnih.govnih.govepa.gov The reaction conditions, such as temperature and catalyst loading, play a crucial role in determining the final product distribution. ingentaconnect.comnih.govgoogle.com

The investigation of this compound and its analogs, such as 4-methoxy-2-(1-phenylethyl)phenol (B88622) and Phenol, 4-(1,1-dimethylethyl)-2-(1-phenylethyl)-, contributes to a deeper understanding of how substituents on the phenol ring influence the compound's chemical and physical properties. ontosight.aiontosight.ai This knowledge is valuable for the rational design of new functional molecules with specific applications in mind.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZIVNCBUWDCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863348 | |

| Record name | Phenol, 2-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4237-44-9, 26857-99-8 | |

| Record name | 2-(α-Methylbenzyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4237-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Phenylethyl)phenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026857998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Phenylethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL454DY9RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 1 Phenylethyl Phenol and Its Analogs

Hydroarylation Reactions in the Synthesis of Styrenated Phenols

Hydroarylation stands as the most prevalent method for synthesizing styrenated phenols. This reaction involves the acid-catalyzed addition of phenol (B47542) to styrene (B11656) derivatives. A variety of catalyst systems have been developed to optimize this process, aiming for high yields and specific product distributions.

The choice of catalyst is a critical factor in the synthesis of styrenated phenols, influencing both the reaction's efficiency and the distribution of products. Researchers have explored a range of catalysts, from Lewis acids to solid acid catalysts, to achieve optimal outcomes.

Indium chloride (InCl₃) has been identified as a highly effective Lewis acid catalyst for the hydroarylation of phenol with styrene. researchgate.net It has been reported to be a versatile catalyst for a variety of organic reactions, including Friedel-Crafts acylations and hydroarylations. researchgate.netbath.ac.uk In the synthesis of styrenated phenols, InCl₃ has demonstrated the ability to produce a total yield of 98%. researchgate.net

Under optimized conditions, the reaction can be tailored to favor the formation of specific styrenated phenol products. For instance, to achieve a high yield of di-styrenated phenol (DSP), the following conditions have been found to be optimal: a styrene to phenol molar ratio of 2, a catalyst to phenol molar ratio of 0.1, a reaction time of 6 hours, and a reaction temperature of 120°C. researchgate.net These conditions led to a product distribution of 20% mono-styrenated phenol (MSP), 65% di-styrenated phenol (DSP), and 13% tri-styrenated phenol (TSP). researchgate.net The use of InCl₃ as a solid acid catalyst offers advantages such as reduced reaction times and the elimination of acidic wastewater, which is often a byproduct when liquid acid catalysts are used. google.com The combination of InCl₃ with a halogenating agent has been shown to further enhance the reaction, allowing for high yields at lower temperatures. google.com

Table 1: Optimized Conditions for InCl₃ Catalyzed Hydroarylation of Phenol with Styrene

| Parameter | Value |

| Styrene/Phenol Molar Ratio | 2 |

| Catalyst/Phenol Molar Ratio | 0.1 |

| Reaction Time | 6 hours |

| Reaction Temperature | 120°C |

| Product Distribution | |

| Mono-styrenated Phenol (MSP) | 20% |

| Di-styrenated Phenol (DSP) | 65% |

| Tri-styrenated Phenol (TSP) | 13% |

| Total Yield | 98% |

Data from multiple sources. researchgate.net

Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), have been effectively used for the synthesis of styrenated phenols. epa.gov These catalysts are prepared by impregnating zirconium hydroxide (B78521) (Zr(OH)₄) with a sulfuric acid solution, followed by calcination. epa.gov The resulting material exhibits a crystalline structure with a mix of monoclinic and tetragonal phases of ZrO₂. epa.gov

The catalytic activity of SO₄²⁻/ZrO₂ is influenced by several factors, including the concentration of the sulfuric acid solution used in its preparation, the amount of catalyst, and the reaction temperature. epa.gov Optimal conditions for the synthesis of styrenated phenols using this catalyst have been identified as a 5 wt% sulfuric acid solution concentration, a catalyst amount of 3 wt% relative to the reactants, a reaction temperature of 80°C, and a reaction time of 6 hours. epa.gov Under these conditions, nearly 100% conversion of both phenol and styrene was achieved, with a product selectivity of 18.3% for mono-styrenated phenol (MSP), 63.5% for di-styrenated phenol (DSP), and 18.1% for tri-styrenated phenol (TSP). epa.gov The presence of both Brønsted and Lewis acid sites on the surface of sulfated zirconia contributes to its catalytic activity. researchgate.net

Table 2: Optimized Conditions for SO₄²⁻/ZrO₂ Catalyzed Synthesis of Styrenated Phenols

| Parameter | Value |

| Sulfuric Acid Concentration | 5 wt% |

| Catalyst Amount | 3 wt% |

| Reaction Temperature | 80°C |

| Reaction Time | 6 hours |

| Conversion | |

| Phenol | ~100% |

| Styrene | ~100% |

| Product Selectivity | |

| Mono-styrenated Phenol (MSP) | 18.3% |

| Di-styrenated Phenol (DSP) | 63.5% |

| Tri-styrenated Phenol (TSP) | 18.1% |

Data from a 2017 study. epa.gov

Sulfated titanium dioxide (TiO₂-SO₄²⁻) is another solid acid catalyst that offers the advantages of recyclability and reduced corrosion in the synthesis of styrenated phenols. These catalysts are prepared by treating titanium dioxide with sulfuric acid.

At a reaction temperature of 100°C, TiO₂-SO₄²⁻ catalysts can achieve an 85% conversion of phenol. The selectivity under these conditions favors the formation of di- and tri-styrenated phenols, with 50% selectivity for di-styrenated phenol (DSP) and 30% for tri-styrenated phenol (TSP). The use of a titanium dioxide solid acid catalyst carrying sulfate (B86663) ions has been specifically noted for its ability to selectively produce di-styrenated phenol. google.com The reaction mechanism involves the alkylation of the phenol compound with a styrene monomer in the presence of this catalyst. google.com

Aluminum phenoxide, formed from the reaction of phenol with metallic aluminum, is a well-known catalyst for the ortho-alkylation of phenols with olefins, including styrene. chemcess.com This catalyst system exhibits high selectivity for the formation of 2-alkylated and 2,6-dialkylated products. chemcess.com The ortho-selectivity is attributed to the formation of a six-membered transition state involving the aluminum phenolate (B1203915) and the olefin. chemcess.com

The process can be optimized to achieve high yields of di-ortho-alkylated phenols. google.com This involves a two-stage reaction where phenol is first reacted with an olefin at a higher temperature (85°-175° C) until the concentration of unreacted phenol is low, followed by a second stage at a lower temperature (25°-80° C) to produce the 2,6-dialkylphenol. google.com The amount of aluminum phenoxide catalyst used is typically about 1 mole for every 20-30 moles of phenol in conventional processes, but can be as low as 1 mole per 100-800 moles of phenol in optimized, two-stage processes. google.com

Reaction Mechanisms and Selectivity Control in Styrenated Phenol Synthesis (Mono-, Di-, and Tri-styrenated Phenols)

The synthesis of styrenated phenols proceeds through an electrophilic aromatic substitution mechanism, where the phenol ring acts as a nucleophile and the protonated styrene (or a complex with the Lewis acid) acts as the electrophile. The distribution of mono-, di-, and tri-styrenated phenol products is influenced by several factors, including the molar ratio of reactants, reaction temperature, and the nature of the catalyst.

The reaction is initiated by the activation of styrene by the acid catalyst. In the case of Brønsted acids like sulfuric acid or solid acids like SO₄²⁻/ZrO₂, a proton adds to the double bond of styrene to form a carbocation. With Lewis acids like InCl₃ or aluminum phenoxide, a complex is formed between the catalyst and the styrene. This electrophilic species then attacks the electron-rich phenol ring, preferentially at the ortho and para positions due to the activating and directing effect of the hydroxyl group.

The selectivity for mono-, di-, and tri-styrenated products can be controlled by adjusting the reaction conditions. epa.gov

Molar Ratio: A higher molar ratio of styrene to phenol generally favors the formation of di- and tri-styrenated phenols. researchgate.net

Reaction Temperature: Increasing the reaction temperature can influence selectivity. For instance, with SO₄²⁻/ZrO₂ catalysts, an increase in temperature led to a decrease in the selectivity for mono-styrenated phenol, while the selectivity for di- and tri-styrenated phenols remained relatively constant above 80°C. epa.gov

Catalyst Concentration and Type: The concentration of the catalyst can also affect selectivity. With SO₄²⁻/ZrO₂, increasing the amount of catalyst led to a decrease in the selectivity for di-styrenated phenol. epa.gov Different catalysts exhibit different selectivities; for example, aluminum phenoxide is known for its high ortho-selectivity. chemcess.com

By carefully controlling these parameters, the synthesis can be directed towards the desired styrenated phenol product, whether it be the mono-, di-, or tri-substituted derivative.

Catalyst Systems for Hydroarylation of Phenol with Styrene Derivatives

Alternative Synthetic Routes to 2-(1-Phenylethyl)phenol

While direct alkylation of phenol with styrene is a common industrial method, several alternative routes offer different selectivities and applications. These methods involve different starting materials and reaction mechanisms to yield this compound and its more substituted analogs.

A direct synthesis route for o-(1-Phenylethyl)phenol involves the reaction between phenol and 1-phenylethanol (B42297). lookchem.com This method provides a straightforward pathway to the mono-substituted product. Racemic 1-phenylethanol can be produced through methods such as the reduction of acetophenone (B1666503) with sodium borohydride (B1222165) or the reaction of benzaldehyde (B42025) with methylmagnesium chloride. wikipedia.org The subsequent reaction with phenol yields the target compound, this compound. lookchem.com

Another widely studied and industrially significant method is the hydroarylation of phenol with styrene using an acid catalyst. nih.govlookchem.com This reaction typically produces a mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP). nih.govepa.gov The selectivity towards a specific product can be controlled by adjusting reaction conditions and the choice of catalyst. For example, using a sulfated zirconia (SO₄²⁻/ZrO₂) solid acid catalyst can achieve high conversion of both phenol and styrene. nih.govresearchgate.net

Table 1: Styrenated Phenol Synthesis via Alkylation of Phenol with Styrene nih.govresearchgate.net

| Parameter | Condition | Result |

| Catalyst | SO₄²⁻/ZrO₂ (15 wt% sulfate content) | ~100% conversion of phenol and styrene |

| Reaction Temperature | 100 °C | - |

| Reaction Time | 6 hours | - |

| Catalyst Amount | 15 wt% relative to reactants | - |

| Product Selectivity | - | MSP: 23.6%, DSP: 52.1%, TSP: 5.4% |

The synthesis of 2,4,6-Tris(1-phenylethyl)phenol can be achieved through the oxidation of triphenylethylene (B188826) phenol. This process utilizes controlled oxidizing agents to achieve high yield and purity, making it suitable for industrial applications. The resulting compound, 2,4,6-Tris(1-phenylethyl)phenol, is a valuable antioxidant and stabilizer for polymers due to the three bulky 1-phenylethyl groups surrounding the phenolic hydroxyl group. guidechem.com These bulky substituents effectively screen the hydroxyl group, which enhances the stability of the corresponding phenoxy radicals. lookchem.com

The synthesis of 2,4-Bis(1-phenylethyl)phenol (B3028694) can be effectively carried out via the alkylation of phenol with 1-phenylethyl halides in the presence of a base. This reaction proceeds through a nucleophilic aromatic substitution mechanism. In this process, a base such as sodium hydroxide or potassium hydroxide deprotonates the phenol to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of the 1-phenylethyl halide, displacing the halide and forming the C-C bond to yield the alkylated phenol. The reaction is typically conducted at temperatures between 50°C and 100°C. A second alkylation step then occurs to introduce the second phenylethyl group, yielding the disubstituted product.

The this compound structure can serve as a foundational moiety for more complex molecules, such as specialized ligands for metal complexes. An example is the synthesis of the novel ligand 2-{(E)-[2-(1-phenylethyl)hydrazinylidene]methyl}phenol (PHP). ijtonline.comdntb.gov.uaresearchgate.netresearchgate.net This compound is synthesized through the condensation reaction of 2-hydroxy-6-methylbenzaldehyde (B95053) with 1-phenylethylhydrazine (also known as mebanazine). ijtonline.comresearchgate.netresearchgate.net The identity and structure of the resulting ligand have been confirmed using spectroscopic methods including ¹H-NMR, ¹³C-NMR, and FTIR. ijtonline.comresearchgate.netresearchgate.net Such ligands can then be used to form complexes with various transition metals like copper (Cu), cobalt (Co), and vanadium (V). ijtonline.comresearchgate.net

Advanced Synthetic Strategies and Process Optimization

To meet industrial demands, improve efficiency, and enhance safety, advanced synthetic strategies are employed. Process optimization focuses on increasing yield and purity while minimizing waste and energy consumption.

For the industrial-scale production of substituted phenols like 2,4-Bis(1-phenylethyl)phenol, continuous flow reactors are increasingly utilized. This technology offers significant advantages over traditional batch processing, including superior mixing, highly efficient heat transfer, and improved process control and automation. nih.gov The use of continuous flow systems can enhance reaction rates and yields, particularly when combined with catalysts. These reactors, which can be constructed from materials like metal or PFA (perfluoroalkoxy) tubing, help to ensure consistent product quality and can improve safety by minimizing the volume of hazardous materials at any given time. nih.gov Industrial methods for related compounds often employ continuous-flow reactors to improve heat dissipation and reduce the formation of byproducts.

Chemical Reactivity and Mechanistic Investigations of 2 1 Phenylethyl Phenol Derivatives

Oxidation Reactions of Phenylethylphenols

Phenolic compounds, including 2-(1-Phenylethyl)phenol, are susceptible to oxidation due to the electron-rich nature of the aromatic ring activated by the hydroxyl group. libretexts.orglibretexts.org The oxidation process can lead to a variety of products, with the reaction outcome heavily dependent on the oxidizing agent used and the reaction conditions.

Formation of Quinones and Other Oxidative Products

The oxidation of phenols can yield quinones, which are cyclohexadienediones. libretexts.orglibretexts.org Specifically, simple phenols are often oxidized to benzoquinones. quora.com The reaction typically involves the oxidation of the hydroxyl-bearing carbon and another carbon in the ring, leading to the formation of a dicarbonyl compound. For substituted phenols like this compound, oxidation would likely lead to substituted p-benzoquinones, as the para position relative to the hydroxyl group is sterically accessible. libretexts.orgyoutube.com The mechanism is thought to involve the formation of a phenoxyl radical, which can then react further. youtube.comresearchgate.net This radical is stabilized by resonance, with delocalization into the ortho and para positions, which explains the regioselectivity of quinone formation. youtube.com Besides quinones, oxidation can also lead to coupling products and, under harsh conditions, degradation of the aromatic ring. researchgate.netlew.ro

Common Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate (B83412), Chromium Trioxide)

A variety of oxidizing agents can be employed to effect the transformation of phenylethylphenols. The choice of reagent is critical in determining the product distribution.

Hydrogen Peroxide (H₂O₂) : Often used in the presence of a catalyst, hydrogen peroxide can hydroxylate phenols to form hydroquinone (B1673460) and catechol derivatives. google.com The reaction mechanism often involves the generation of highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net The use of specific catalysts, such as titanium silicalite (TS-1), can promote para-selective oxidation. google.com Fenton's reagent, a mixture of H₂O₂ and an iron(II) catalyst, is a powerful system for oxidizing phenols, often leading to ring cleavage if not controlled. cardiff.ac.uk

Potassium Permanganate (KMnO₄) : As a strong oxidizing agent, potassium permanganate can oxidize phenols to various products, including benzoquinones. quora.comlibretexts.org The reaction in acidic or neutral/alkaline conditions can be vigorous. libretexts.orgnitrkl.ac.in In acidic media, Mn(VII) is typically reduced to Mn(II), while in neutral or alkaline solutions, manganese dioxide (MnO₂) is the common manganese product. libretexts.orgnitrkl.ac.in The reaction can be autocatalytic due to the formation of MnO₂. researchgate.net Under harsh conditions, potassium permanganate can cause the breakdown of the aromatic ring. lew.ro

Chromium Trioxide (CrO₃) : Chromium trioxide, often used in aqueous sulfuric acid and acetone (B3395972) (Jones reagent), is a classic reagent for oxidizing phenols to p-benzoquinones. libretexts.orglibretexts.orgorganic-chemistry.org The reaction of phenols with chromyl chloride, another chromium(VI) reagent, also yields benzoquinones. researchgate.net These chromium-based oxidants are potent and can lead to high yields of the desired quinone products when used under controlled conditions. organic-chemistry.org

| Oxidizing Agent | Typical Products from Phenols | General Reaction Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Hydroquinones, Catechols, Ring Cleavage Products | Catalytic (e.g., TS-1, Fe²⁺), Aqueous solution |

| Potassium Permanganate (KMnO₄) | Benzoquinones, Ring Cleavage Products | Acidic, neutral, or alkaline aqueous solution |

| Chromium Trioxide (CrO₃) | Benzoquinones | Aqueous H₂SO₄/Acetone (Jones Reagent) |

Reduction Reactions of Phenylethylphenols

The reduction of phenylethylphenols can target different parts of the molecule. While the phenolic ring is generally resistant to reduction under mild conditions, other functional groups that might be present on derivatives could be reduced. The powerful reducing agents discussed here can, under specific conditions, reduce the aromatic ring itself.

Conversion to Phenolic Derivatives

The term "phenolic derivatives" in the context of reduction implies that the core phenol (B47542) structure remains intact while other parts of the molecule are modified. For the parent this compound, there are no readily reducible functional groups like carbonyls or nitro groups. However, if derivatives were synthesized containing such groups (e.g., an acetyl group on the ring), they could be selectively reduced. For instance, a ketone could be reduced to a secondary alcohol. The phenolic hydroxyl group itself is not reduced by common hydride reagents like sodium borohydride (B1222165). rsc.org Stronger reagents like lithium aluminum hydride are required to reduce the aromatic ring, which results in the loss of the phenolic character. askfilo.com

Common Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent. researchgate.net It is primarily used for the reduction of aldehydes and ketones to the corresponding alcohols. rsc.orgyoutube.com It does not typically reduce esters, carboxylic acids, or amides, and it does not reduce the aromatic ring of phenols. rsc.orgchemrxiv.org Therefore, for this compound itself, NaBH₄ would be unreactive. However, for a derivative containing a carbonyl group, NaBH₄ would be a suitable reagent for its selective reduction while leaving the phenol and phenyl rings untouched. chemrxiv.org

Lithium Aluminum Hydride (LiAlH₄) : This is a much more powerful and less selective reducing agent than NaBH₄. acs.orgresearchgate.net It can reduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, and amides, to alcohols or amines. researchgate.netni.ac.rs While it does not typically reduce isolated aromatic rings under standard conditions, it is capable of reducing the phenol ring to a cyclohexanol (B46403) derivative, a reaction that proceeds under reflux conditions in an anhydrous ether solvent like THF. askfilo.com This transformation removes the aromaticity and the phenolic nature of the starting material.

| Reducing Agent | Reactivity with Phenol Ring | Reactivity with Other Functional Groups |

|---|---|---|

| Sodium Borohydride (NaBH₄) | No reaction | Reduces aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces to cyclohexanol derivatives | Reduces aldehydes, ketones, esters, carboxylic acids, etc. |

Substitution Reactions on the Phenolic Ring and Side Chains

The aromatic rings of this compound are susceptible to electrophilic substitution, while the side chain offers a potential site for radical substitution. The hydroxyl group on the phenolic ring is a powerful activating group, strongly influencing the regioselectivity of ring substitution. libretexts.orgmlsu.ac.in

The -OH group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. mlsu.ac.inresearchgate.net This is due to the ability of the oxygen's lone pairs to donate electron density into the ring, stabilizing the carbocation intermediates formed during electrophilic attack at these positions. youtube.com Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. mlsu.ac.inresearchgate.net Given the presence of the bulky 1-phenylethyl group at the ortho position, electrophilic attack on the phenolic ring of this compound would likely be directed to the C4 (para) and C6 (ortho) positions, with potential steric hindrance at the C6 position influencing the product ratio. Reactions like bromination can be difficult to control, often leading to poly-substituted products. libretexts.org

Substitution on the aliphatic side chain is less common under electrophilic conditions. However, the benzylic hydrogen on the ethyl bridge (the carbon attached to both phenyl rings) is activated towards radical abstraction. Therefore, under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), substitution at this benzylic position could potentially occur.

Electrophilic Aromatic Substitution

The hydroxyl (-OH) group on the phenol ring is a powerful activating substituent, making the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS). ucalgary.ca This is due to the ability of the oxygen's lone pairs to donate electron density into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. Consequently, phenols react under much milder conditions than benzene (B151609). ucalgary.ca

In this compound, the -OH group directs incoming electrophiles to the ortho and para positions. Since the 2-position (ortho) is already occupied by the 1-phenylethyl group, substitution is expected to occur primarily at the para-position (position 4) and the other ortho-position (position 6). The bulky nature of the 1-phenylethyl group may cause some steric hindrance at the 6-position, potentially favoring substitution at the less hindered para-position. Polysubstitution can also occur readily due to the high activation of the ring. ucalgary.camlsu.ac.in

| Reaction | Conditions for Benzene | Conditions for Phenol |

|---|---|---|

| Nitration | Concentrated HNO₃ / H₂SO₄ | Dilute HNO₃ in H₂O |

| Halogenation | X₂ / FeX₃ (Lewis Acid) | X₂ (e.g., aqueous bromine) |

| Sulfonation | Fuming H₂SO₄ | Concentrated H₂SO₄ |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R-OH / H⁺ |

Data sourced from University of Calgary, Department of Chemistry. ucalgary.ca

Nucleophilic Substitution Reactions (e.g., of 1-Phenylethyl Chlorides with Phenoxides)

The formation of the ether linkage in phenylethylphenol derivatives often involves a nucleophilic substitution reaction between a phenoxide and a 1-phenylethyl halide, such as 1-phenylethyl chloride. Theoretical studies using the PM3 method have investigated the reaction of 1-phenylethyl chlorides with phenoxides. koreascience.kr These gas-phase studies indicate that the reaction proceeds through a concerted Sₙ2 mechanism. koreascience.kr The potential energy surface is characterized by a double-well profile, featuring a transition state between two stable ion-dipole complexes (reactant and product), which is typical for Sₙ2 processes. koreascience.kr

The transition state is described as "tight," with a notable development of negative charge on the central carbon atom. koreascience.kr However, in aqueous solutions, the reaction becomes more complex. The stabilization of the carbocation by the methyl group on the benzylic carbon is enhanced in polar solvents, suggesting a mechanistic shift towards an Sₙ1 pathway. koreascience.krrsc.org

Regioselectivity and Stereoselectivity in Substitution Pathways

Regioselectivity: In electrophilic aromatic substitution on the this compound ring, regioselectivity is governed by the directing effects of the hydroxyl group, favoring the para and available ortho positions. In nucleophilic substitution reactions to form the parent compound, the regioselectivity is inherent to the reactants: the oxygen atom of the phenoxide selectively attacks the electrophilic benzylic carbon of the 1-phenylethyl chloride.

Stereoselectivity: The benzylic carbon in the 1-phenylethyl group is a chiral center. The stereochemical outcome of the nucleophilic substitution reaction is highly dependent on the mechanism.

Sₙ2 Mechanism: A pure Sₙ2 reaction proceeds with a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. This results in a complete inversion of the stereochemical configuration at the chiral center. ucsd.edu

Sₙ1 Mechanism: An Sₙ1 reaction involves the formation of a planar carbocation intermediate after the leaving group departs. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of both enantiomers (retention and inversion of configuration). ucsd.edu

Given that the reaction of 1-phenylethyl derivatives often lies on the Sₙ1-Sₙ2 borderline, the observed stereoselectivity can be influenced by the specific substituents, the nucleophile, and the solvent, often resulting in partial racemization. koreascience.krrsc.org

Mechanistic Elucidation of Catalyzed Reactions Involving Phenylethylphenol Precursors

Catalysts play a critical role in synthesizing complex organic molecules from phenylethylphenol precursors by providing alternative, lower-energy reaction pathways.

Role of Catalysts in Stabilizing Reaction Intermediates

Transition metal catalysts, such as palladium complexes, are effective in facilitating reactions by stabilizing high-energy intermediates and transition states. mdpi.com In the palladium-catalyzed formation of related carbamate (B1207046) compounds, computational studies have shown that the catalyst, Pd(PPh₃)₄, functions as both an electron donor-acceptor and a stabilizing agent for reactive species. mdpi.com By creating an open coordination site, the catalyst allows reactants to approach and interact, thereby lowering the activation energy of key steps. mdpi.com This principle of stabilizing intermediates is a general feature of catalysis, where the interaction between the catalyst's d-orbitals and the reactant's orbitals can tune the adsorption and desorption energies of intermediates to optimize the reaction rate. nih.gov

Dehydrogenation and Chlorine Elimination Processes

Catalysts are instrumental in facilitating key transformations such as dehydrogenation (removal of H₂) and chlorine elimination. In computational studies of palladium-catalyzed reactions, Pd(PPh₃)₄ has been shown to be crucial for both processes. mdpi.com These elimination steps are often essential for generating the final product. The catalyst provides a surface or coordination sphere where these reactions can occur with a much lower energy barrier than in the uncatalyzed reaction.

Energetic Feasibility of Reaction Pathways through Computational Studies

Computational chemistry provides powerful insights into reaction mechanisms by mapping out the potential energy surface and calculating the energy of reactants, intermediates, transition states, and products.

Theoretical studies on the nucleophilic substitution between 1-phenylethyl chloride and phenoxide found the gas-phase Sₙ2 reaction to have a relatively low activation barrier, consistent with a facile process. koreascience.kr

| Pathway | Initial Energy (kcal/mol) | Net Reaction Energy (kcal/mol) |

|---|---|---|

| Pathway 1 | - | -84.7 |

| Pathway 2 | +90.1 | -238.7 (Total) |

Data from a computational study on the Pd(PPh₃)₄-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate. mdpi.com

These computational results align with experimental data and confirm that such catalyzed reactions are energetically feasible, providing a basis for catalyst optimization and process design. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 2 1 Phenylethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(1-Phenylethyl)phenol, both ¹H and ¹³C NMR provide critical data regarding the electronic environment of each proton and carbon atom.

¹H NMR and ¹³C NMR Spectral Analysis.amazonaws.com

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear as complex multiplets in the downfield region, while the aliphatic and hydroxyl protons are clearly resolved. amazonaws.com Similarly, the ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom, including those in the two phenyl rings and the ethyl side chain. amazonaws.com

Detailed spectral data obtained from a 300 MHz NMR spectrometer for ¹H and a 75 MHz spectrometer for ¹³C are presented below. amazonaws.com

¹H NMR Spectral Data of this compound Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.34 - 7.19 | Multiplet (m) | - | 6H | Aromatic CH (phenolic & phenyl rings) |

| 7.17 - 7.11 | Multiplet (m) | - | 1H | Aromatic CH (phenolic ring) |

| 6.98 - 6.93 | Multiplet (m) | - | 1H | Aromatic CH (phenolic ring) |

| 6.78 - 6.75 | Multiplet (m) | - | 1H | Aromatic CH (phenolic ring) |

| 4.69 | Singlet (s) | - | 1H | Phenolic OH |

| 4.39 | Quartet (q) | 7.2 | 1H | Methine CH |

¹³C NMR Spectral Data of this compound Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 152.7 | C-O (phenolic ring) |

| 144.8 | Quaternary C (phenyl ring) |

| 131.4 | Aromatic CH |

| 128.1 | Aromatic CH |

| 127.4 | Aromatic CH |

| 126.9 | Aromatic CH |

| 125.9 | Aromatic CH |

| 120.3 | Aromatic CH |

| 115.4 | Aromatic CH |

| 38.2 | Methine CH |

Correlation with Calculated Chemical Shifts and Structural Elucidation.nih.govmdpi.com

To definitively confirm the assigned structure, experimental NMR data are often correlated with theoretical chemical shifts calculated using computational methods. nih.gov Techniques such as Density Functional Theory (DFT), often employing functionals like B3LYP, are used to optimize the molecular geometry and calculate NMR shielding tensors. nih.govmdpi.com

This computational approach allows for the prediction of ¹H and ¹³C chemical shifts for a proposed structure. By comparing the calculated spectrum with the experimental data, a high degree of correlation confirms the structural assignment. This is particularly valuable for complex molecules or for distinguishing between isomers where spectral differences may be subtle. The mean absolute error (MAE) between the experimental and computed shifts is often used as a statistical measure of the quality of the structural assignment. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Functional Groups and Molecular Vibrations.amazonaws.comdocbrown.info

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A prominent, broad absorption band is typically observed for the O-H stretching vibration of the phenolic hydroxyl group, with its breadth resulting from intermolecular hydrogen bonding. docbrown.info Sharp peaks corresponding to C-H stretching vibrations distinguish between aromatic and aliphatic protons. Furthermore, absorptions related to the stretching of carbon-carbon double bonds within the aromatic rings and the C-O stretching of the phenol (B47542) group are also key identifiers. docbrown.info Spectra are often recorded from a neat sample (a liquid film). amazonaws.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3550 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~3000 - 2850 | C-H Stretch | Aliphatic |

| ~1600 - 1450 | C=C Stretch | Aromatic Ring |

Vapor Phase and Capillary Cell Techniques.nih.govthermofisher.com

The analysis of this compound has been performed using various IR sampling techniques to accommodate different sample states and analytical requirements. The compound is listed in the EPA's vapor-phase FT-IR spectral library, indicating that its gas-phase spectrum has been characterized. thermofisher.com Additionally, FTIR spectra have been recorded using a neat capillary cell technique, where a thin liquid film of the compound is held between two salt plates. nih.gov These methods provide comprehensive vibrational data for the molecule in both gaseous and condensed phases.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.

For this compound (C₁₄H₁₄O), the molecular weight is 198.26 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The analysis of these fragments provides a fingerprint for the molecule's structure. The most intense peak in the spectrum is known as the base peak.

Mass Spectrometry Data for this compound

| m/z | Ion | Significance |

|---|---|---|

| 198 | [C₁₄H₁₄O]⁺ | Molecular Ion ([M]⁺) |

| 183 | [C₁₃H₁₁O]⁺ | Base Peak; Loss of a methyl radical (•CH₃) from the molecular ion |

The fragmentation pattern clearly supports the structure of this compound. The observation of the molecular ion at m/z 198 confirms the compound's molecular formula. nih.gov The base peak at m/z 183 corresponds to the highly stable benzylic carbocation formed by the loss of a methyl group (CH₃) from the ethyl side chain. nih.gov

Other Spectroscopic Methods

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The structure of this compound, containing two aromatic rings (a phenol ring and a phenyl group), dictates its UV-Vis absorption profile. These aromatic systems act as chromophores.

The absorption of UV radiation in organic molecules with these features is primarily due to π → π* electronic transitions. shu.ac.uklibretexts.org The conjugated π-electron systems of the benzene (B151609) rings absorb energy, promoting electrons from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO). libretexts.org Phenols typically show strong absorption bands in the UV region. For instance, tyrosine, an amino acid with a phenol side chain, exhibits absorption maxima around 230 nm and 278 nm. researchgate.net

The specific wavelengths (λmax) and molar absorptivities (ε) for this compound would be influenced by the combined electronic effects of the phenol and the attached 1-phenylethyl group. The solvent used for analysis can also cause shifts in the absorption peaks; polar solvents can lead to shifts in the wavelengths of π → π* transitions. shu.ac.ukuobabylon.edu.iq

Table 3: Predicted UV-Visible Spectroscopic Properties of this compound

| Property | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Chromophores | Phenol ring, Phenyl group | Presence of two aromatic systems. |

| Primary Electronic Transition | π → π* | Excitation of electrons in the conjugated π systems. shu.ac.uklibretexts.org |

Computational Chemistry and Theoretical Modeling of 2 1 Phenylethyl Phenol

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in elucidating the electronic structure and properties of 2-(1-phenylethyl)phenol. These calculations provide a theoretical framework for understanding its geometry, reactivity, and interaction sites.

Geometry Optimization and Molecular Conformations

The geometry of this compound has been optimized using DFT methods, such as the B3LYP/6-311G* level of theory, to determine its lowest energy conformation. nih.gov This process involves finding the most stable arrangement of atoms in the molecule. The optimized structure is crucial for accurately calculating other molecular properties. nih.gov

Conformational analysis, often initiated with molecular mechanics methods like the OPLS3 force field, helps identify a set of possible stable structures. nih.gov These conformers are then subjected to more rigorous DFT geometry optimization to determine their relative energies and populations based on the Boltzmann distribution. nih.gov For similar phenolic compounds, deviations in bond angles from ideal geometries, such as the shortening or lengthening of specific angles within the benzene (B151609) rings, have been noted and attributed to steric hindrance and resonance effects caused by bulky substituents. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Redox Behavior and Reactivity

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of this compound. nih.govmalayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.commalayajournal.org

For this compound, DFT calculations at the B3LYP/6-311G* level of theory have been used to determine the energies of these orbitals. nih.gov Studies on this and related phenolic compounds show that the HOMO is often localized on the phenol (B47542) ring, suggesting this part of the molecule is more likely to interact with other species. nih.gov The energy gap between the HOMO and LUMO (ΔEH-L) is a significant indicator of chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability. nih.govdergipark.org.tr For a series of related phenolic compounds, HOMO energies were found to range from -6.10 eV to -6.42 eV. nih.gov

The HOMO-LUMO energy gap is also instrumental in predicting a molecule's nonlinear optical (NLO) properties, with a smaller gap often correlating with higher NLO activity. dergipark.org.tr

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -0.32 |

| HOMO-LUMO Gap (ΔE) | 5.89 |

Note: Data derived from a study on related phenolic compounds and may serve as an illustrative example. nih.gov

Global Chemical Descriptors

Global chemical descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of the reactivity and stability of this compound. nih.gov These descriptors include ionization potential, electron affinity, chemical hardness, softness, and the electrophilicity index. tandfonline.comresearchgate.net

Table 2: Calculated Global Chemical Descriptors for this compound

| Descriptor | Value (eV) | Formula |

| Ionization Potential (I) | 6.21 | I = -EHOMO |

| Electron Affinity (A) | 0.32 | A = -ELUMO |

| Chemical Hardness (η) | 2.945 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.339 | S = 1 / (2η) |

| Electronegativity (χ) | 3.265 | χ = (I + A) / 2 |

| Electrophilicity Index (ω) | 1.803 | ω = χ² / (2η) |

Note: Values are calculated based on the illustrative HOMO and LUMO energies from Table 1 and established formulas. nih.govtandfonline.comresearchgate.net

Molecular Electrostatic Potential (MEP) Plots for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) plots are valuable for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions, including hydrogen bonding. tandfonline.commalayajournal.org The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. tandfonline.com

Different colors on the MEP plot indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. dergipark.org.trresearchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. tandfonline.comresearchgate.net For phenolic compounds, the region around the oxygen atom of the hydroxyl group is often shown in red, indicating it as a primary site for electrophilic interaction. tandfonline.com In the case of this compound, these plots can help visualize the reactive centers and predict how the molecule might interact with biological targets. nih.gov

Prediction of Reaction Pathways and Activation Parameters

DFT calculations are also employed to predict reaction pathways and determine the associated activation energies. researchgate.net This is crucial for understanding the mechanisms of chemical reactions involving this compound. For instance, in the study of lignin (B12514952) model compounds, DFT has been used to compare the activation energy barriers of different decomposition pathways, such as homolytic cleavage versus concerted pericyclic reactions. researchgate.net

For the alkylation of phenol, a related process, the activation energy for the formation of the ethyl carbenium ion from ethanol (B145695) has been calculated to be around 104 kJ·mol⁻¹. researchgate.net Similar computational approaches could be applied to this compound to investigate its thermal decomposition or its reactions with other molecules. osti.gov These studies provide insights into the feasibility and kinetics of various potential reactions. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior and stability of this compound, particularly in complex environments such as in solution or interacting with biological macromolecules. nih.govresearchgate.net

In studies of related phenolic compounds interacting with proteins, MD simulations have been used to assess the stability of the protein-ligand complex. researchgate.netalfa-chemistry.com Parameters such as the radius of gyration (Rg) are analyzed to evaluate the compactness and stability of the complex throughout the simulation. researchgate.net These simulations, often run for nanoseconds, can reveal the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of the ligand to its target. nih.govresearchgate.net For instance, MD simulations have been used to investigate the interactions of phenolic compounds with the SARS-CoV-2 nsp13 protein. nih.gov

Simulation of Molecular Interactions (e.g., Lipid Bilayer Interactions for Membrane Permeability)

The interaction of phenolic compounds with lipid bilayers is a critical area of study, as it can determine their ability to permeate cell membranes and exert biological effects. Molecular dynamics (MD) simulations are powerful tools for investigating these interactions at an atomic level.

Studies on various phenolic compounds have shown that their ability to alter membrane ion permeability is not solely dependent on their lipophilicity but is governed by specific interactions with the lipid headgroups. rsc.org MD simulations have revealed that active phenolic compounds, those that affect ion permeability, tend to form stable interactions with the phosphate (B84403) oxygen of phospholipids. rsc.org In contrast, inactive phenolic compounds may only bind superficially to the membrane surface, primarily interacting with interfacial water molecules. rsc.org

For this compound and its derivatives, molecular docking and MD simulations have been employed to understand their interactions with biological targets. For instance, in the context of SARS-CoV-2 research, the binding mechanisms of several phenolic compounds, including this compound (designated as L1 in a particular study), with viral proteins have been investigated. nih.gov These simulations help in understanding the binding affinities and the specific residues involved in the interaction, which are crucial for designing more potent inhibitors.

The interaction of phenols with lipid bilayers can also influence the physical properties of the membrane, such as fluidity. nih.gov The uncharged form of a phenol molecule is typically what influences the bilayer's fluidity by interacting with the hydrophobic acyl chain region. nih.gov This interaction can lead to a depression of the phase-transition temperature of the lipid vesicles. nih.gov

While direct simulation data for this compound's interaction with a lipid bilayer is not extensively detailed in the provided results, the principles derived from studies on similar phenolic compounds are applicable. The presence of both a hydrophobic phenylethyl group and a polar hydroxyl group in this compound suggests it would partition into the lipid bilayer, with the hydroxyl group likely orienting towards the polar headgroup region and the phenylethyl group inserting into the hydrophobic core. The specifics of this interaction, including its effect on membrane permeability and fluidity, would be a valuable subject for dedicated MD simulation studies.

Table 1: Simulated Interaction Data for Phenolic Compounds with Biological Targets

| Compound | Target Protein Chain | Binding Energy (kcal/mol) | Inhibition Constant (µmol) |

|---|---|---|---|

| This compound (L1) | Chain A | -7.2 | 5.048 |

| This compound (L1) | Chain B | -6.4 | 19.574 |

| 2-methyl-6-(1-phenylethyl)phenol (L2) | Chain A | -6.8 | 10.893 |

| 2-methyl-6-(1-phenylethyl)phenol (L2) | Chain B | -6.3 | 23.951 |

| 4,5-dimethyl-2-(1-phenylethyl)phenol (L3) | Chain A | -6.4 | 19.574 |

| 4,5-dimethyl-2-(1-phenylethyl)phenol (L3) | Chain B | -6.1 | 32.538 |

| 2-chloro-6-(1-phenylethyl)phenol (L4) | Chain A | -6.9 | 8.683 |

| 2-chloro-6-(1-phenylethyl)phenol (L4) | Chain B | -6.3 | 23.951 |

| 4-ethyl-2-(1-phenylethyl)phenol (L5) | Chain A | -6.7 | 12.631 |

| 4-ethyl-2-(1-phenylethyl)phenol (L5) | Chain B | -6.3 | 23.951 |

| 4-methyl-2-(1-phenylethyl)phenol (L6) | Chain A | -6.7 | 12.631 |

| 4-methyl-2-(1-phenylethyl)phenol (L6) | Chain B | -6.3 | 23.951 |

This data is derived from a molecular docking study of phenolic compounds with the nsp13 protein of SARS-CoV-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for a desired biological effect.

The biological activity of phenolic compounds can be significantly influenced by the nature and position of substituents on the phenol ring. QSAR studies on phenols have shown that their toxicity and other biological activities can be modeled using various molecular descriptors. nih.gov However, the predictive power of these models can vary depending on the mechanism of action. For instance, non-covalent mechanisms like polar narcosis are often easier to model than electrophilic mechanisms. nih.gov

For derivatives of this compound, substituent effects play a crucial role in their bioactivity. For example, studies on related compounds have demonstrated that the introduction of a methyl group at the 4-position can enhance the anti-proliferative activity in cancer cells compared to the unsubstituted parent compound. This suggests that even small modifications to the chemical structure can have a significant impact on biological function.

In a study investigating phenolic compounds as potential inhibitors of SARS-CoV-2, various substituents were added to the this compound scaffold. nih.gov The study explored the effects of methyl, dimethyl, chloro, and ethyl groups on the binding affinity to the viral nsp13 protein. The results indicated that these substitutions led to a range of binding energies and inhibition constants, highlighting the sensitivity of bioactivity to structural changes. nih.gov For example, 2-chloro-6-(1-phenylethyl)phenol showed a stronger binding affinity to one of the protein chains compared to the parent this compound. nih.gov

The electronic properties of these substituted phenols, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also critical determinants of their reactivity and bioactivity. Density Functional Theory (DFT) calculations have shown that for these compounds, the HOMO is primarily localized on the phenol ring, suggesting this is the likely site of initial interaction or reaction. nih.gov

Table 2: Correlation of Substituent Effects with Bioactivity in Phenylethyl Phenol Derivatives

| Compound | Substituent(s) | Observed Bioactivity/Property | Reference |

|---|---|---|---|

| This compound | None | Baseline binding affinity to SARS-CoV-2 nsp13 | nih.gov |

| 2-Chloro-6-(1-phenylethyl)phenol | 2-Chloro | Enhanced binding affinity to SARS-CoV-2 nsp13 (Chain A) | nih.gov |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | 4-Methyl, additional 6-(1-phenylethyl) | Improved anti-proliferative activity in cancer cells |

Applications of 2 1 Phenylethyl Phenol in Materials Science and Polymer Chemistry

Role as a Polymer Stabilizer

Styrenated phenols, including 2-(1-phenylethyl)phenol, are widely recognized for their efficacy as stabilizers in a variety of polymeric materials. acico.saadishank.com These compounds are particularly valued for their non-staining and non-discoloring characteristics, making them suitable for use in white, colored, or transparent rubber and plastic products. acico.sa

This compound and related styrenated phenols are utilized to enhance the thermal stability of numerous plastics. They are incorporated into polymers such as polypropylene, polyethylene (B3416737), polystyrene, polyvinyl chloride (PVC), polyoxymethylene, polyamide, and polyester. utwente.nl The presence of these stabilizers helps to prevent the degradation of the material when exposed to heat during processing and end-use applications. utwente.nl

| Polymer System | Function of Styrenated Phenol (B47542) |

| Polypropylene | Antioxidant, Thermal Stabilizer |

| Polyethylene | Antioxidant, Thermal Stabilizer |

| Polystyrene | Antioxidant, Thermal Stabilizer |

| Polyvinyl Chloride | Antioxidant, Thermal Stabilizer |

| Epoxy Coatings | Hardener, Plasticizer, Hardening Accelerator |

| Natural & Synthetic Rubber | Antioxidant, Anti-ozonant |

The stabilizing effect of phenolic compounds like this compound is rooted in their ability to interrupt the free-radical chain reactions that lead to polymer degradation. nih.gov The fundamental mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive free radical. This process is outlined in the following steps:

Initiation: Heat, light, or mechanical stress generates initial free radicals (R•) from the polymer chain (RH). RH → R• + H•

Propagation: The polymer radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and another polymer radical, thus propagating the degradation cycle. R• + O₂ → ROO• ROO• + RH → ROOH + R•

Inhibition by this compound (ArOH): this compound can donate its phenolic hydrogen to the peroxy radical, neutralizing it and stopping the propagation step. ROO• + ArOH → ROOH + ArO•

Stabilization of the Phenoxy Radical: The resulting phenoxy radical (ArO•) is resonance-stabilized, making it significantly less reactive than the initial peroxy radical. This stability prevents it from initiating new degradation chains. The phenoxy radical can further react with another free radical to form a non-radical species, effectively terminating the chain reaction. nih.gov

Antioxidant Properties in Materials

The primary function of this compound as a polymer stabilizer is intrinsically linked to its antioxidant properties. By inhibiting oxidation, it preserves the physical and chemical integrity of the material.

As detailed in the mechanism above, the core antioxidant activity of this compound lies in its capacity as a free radical scavenger. nih.gov This is a critical function in extending the service life of materials that are susceptible to oxidative degradation. In synthetic rubbers like styrene-butadiene rubber (SBR) and polybutadiene (B167195) rubber (PBR), styrenated phenols are used as stabilizers to prevent oxidative degradation. rubbermalaysia.com Their application helps to maintain the mechanical properties and prevent the material from becoming brittle or discolored over time. acico.sa

The effectiveness of styrenated phenols as antioxidants allows for their use in a broad range of applications, including adhesives, oils, and plasticizers, where they prevent oxidative breakdown and maintain product performance. acico.sa

| Material | Effect of Styrenated Phenol Addition |

| Natural Rubber | Enhanced oxidation and ozone resistance, improved flex fatigue resistance. acico.sa |

| Synthetic Rubbers (SBR, PBR) | Stabilization against oxidative degradation. rubbermalaysia.com |

| Adhesives | Prevention of oxidative breakdown. acico.sa |

| Oils and Plasticizers | Inhibition of oxidation to maintain performance. acico.sa |

While the use of styrenated phenols is well-documented in synthetic polymers, their application in cellulose-based materials is less commonly detailed in readily available literature. However, it is noted that they can be used as an antioxidant for cellulose (B213188) plastics, suggesting a role in preventing the oxidative degradation of these materials as well. utwente.nl The mechanism would likely follow the same free-radical scavenging pathway, protecting the cellulose polymer chains from oxidative damage.

Specific Applications in Polymer Systems

The versatility of styrenated phenols, including this compound, is evident in their wide array of applications across different polymer systems.

In the rubber industry , they are a key additive in the manufacturing of a variety of goods, especially those where color stability is important. adishank.com Specific applications include:

Footwear components like Hawaii sheets and straps, and micro-cellular sheets. adishank.com

Dipped latex products such as industrial and surgical gloves, and feeding bottle teats. adishank.com

General rubber goods like tubing, conveyor belt covers, and rubber rollers. adishank.com

In the plastics industry , beyond general stabilization, styrenated phenols are used in high-impact polystyrene to maintain its properties. acico.sa They also find use as a diluent for epoxy paints, where they contribute to the final properties of the cured coating. pcc.eu

Use in Polycarbonates, Polyalkylene Terephthalates, Polyacetals, Polyamides, Polyphenylene Sulfide (B99878), Polyphenylene Oxide, Aromatic Copolymers, Thermoplastic Polyurethane, and Polyurethane Fibers

While direct and detailed research on the exclusive use of this compound in all the listed polymers is not extensively documented in publicly available literature, the broader class of styrenated phenols is widely employed in these materials. As effective antioxidants, they are incorporated to protect the polymers from degradation during high-temperature processing and throughout their functional lifetime.

In materials like polyamides and polyesters , styrenated phenols help to preserve the mechanical and physical properties by preventing thermo-oxidative aging. xingruichemical.comnih.gov For polyacetals (polyoxymethylene), they act as essential stabilizers to prevent chain scission and maintain structural integrity. xingruichemical.comadditivesforpolymer.com In thermoplastic polyurethanes (TPU) and polyurethane foams , styrenated phenols are used as stabilizers to guard against degradation. rubbermalaysia.comwrchem.com The use of phenolic antioxidants is also a known strategy to enhance the thermo-oxidative aging resistance of polyamides. nih.gov

For high-performance polymers such as polyphenylene sulfide (PPS) and polyphenylene oxide (PPO) , the incorporation of antioxidants is critical to maintain their excellent thermal and chemical resistance. While specific data on this compound is scarce, high-temperature antioxidants are crucial for modifying PPS through melt blending to improve its oxidation resistance. researchgate.net

Application in Polyvinylchloride, Styrene (B11656) Homo- and Copolymers

In styrene homo- and copolymers, such as styrene-butadiene rubber (SBR) , styrenated phenols are extensively used as stabilizers. tjpc.ir They are valued for their ability to provide excellent color stability, making them suitable for light-colored applications. tjpc.ir Their role is to protect the rubber from oxidation, which can lead to a loss of elasticity and strength. google.com

Integration into Molded Articles, Films, Sheets, and Fibers

The stabilizing properties of styrenated phenols directly translate to their use in a variety of physical forms of polymer products. They are incorporated into polymer melts that are then processed into:

Molded Articles: Items such as shoe soles, flooring, and general mechanical rubber goods benefit from the inclusion of styrenated phenols to enhance their durability and color retention. rubbermalaysia.comtjpc.ir

Films and Sheets: In applications like packaging films and rubber sheeting, these antioxidants help to maintain the integrity and appearance of the material over time. Their use in products like Hawaii sheets is a specific example. adishank.com

Fibers: In the production of synthetic fibers and in latex-dipped products, styrenated phenols play a role in preventing degradation and maintaining the desired physical properties. rubbermalaysia.com Their use in polyurethane foams also suggests a potential application in polyurethane fibers. rubbermalaysia.com

Photocrosslinkable Prepolymers Incorporating Phenylethylphenol Moieties

A significant area of research involves the use of phenylethylphenol structures in the synthesis of advanced photopolymers. These materials can be rapidly cured using light, offering advantages in various industrial applications.

Synthesis and Characterization of Functionalized Prepolymers (e.g., HVPA from p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol)

A notable example is the synthesis of the photocrosslinkable prepolymer, 2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate (B77674) (HVPA). additivesforpolymer.com This prepolymer is synthesized from p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol (HPPP). additivesforpolymer.com The synthesis involves reacting HPPP with 1,1-bis{p-[(2-oxiranyl)methoxy]phenyl}-1-phenylethane and acrylic acid. additivesforpolymer.com The resulting HVPA prepolymer has been characterized using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, to confirm its chemical structure. additivesforpolymer.com

Photocrosslinking Studies: Kinetics, Double Bond Conversion, and Polymerization Rate

The photocrosslinking behavior of HVPA has been studied in detail. additivesforpolymer.com These studies are typically carried out by irradiating a mixture of the HVPA prepolymer (e.g., 75%) with a reactive diluent like tri(ethyleneglycol)diacrylate (25%) in the presence of a photoinitiator, such as Irgacure 651 (DMPA). additivesforpolymer.com The kinetics of the photopolymerization, the percentage of double bond conversion, and the rate of polymerization are monitored, often using FT-IR spectroscopy. additivesforpolymer.comrubbermalaysia.com

Research has shown that the percent double bond conversion of the synthesized HVPA prepolymer is higher than that of the commercial prepolymer, bisphenol-A-glycerolate (1-glycerol/phenol) diacrylate (BISGA), indicating its potential for more efficient curing and suitability for industrial applications. additivesforpolymer.com

Influence of Photoinitiator Concentration and System Viscosity on Photopolymerization

The efficiency of the photopolymerization process is influenced by several factors, including the concentration of the photoinitiator and the viscosity of the system.

Photoinitiator Concentration: Studies on HVPA have demonstrated that increasing the concentration of the photoinitiator (DMPA) leads to an increase in the percent double bond conversion. additivesforpolymer.com For instance, at a constant irradiation time, increasing the DMPA concentration from 0.25% to 1.25% resulted in a significant increase in double bond conversion. rubbermalaysia.com This is attributed to the generation of more free radicals, which initiate the polymerization process. rubbermalaysia.com The gel content and hardness of the resulting photocrosslinked polymers also increase with higher photoinitiator concentrations and longer irradiation times. additivesforpolymer.com

System Viscosity: The viscosity of the prepolymer system also plays a crucial role in the kinetics of photopolymerization. It has been found that a decrease in the viscosity of the system leads to an increase in the percent double bond conversion. additivesforpolymer.com This is because lower viscosity allows for greater mobility of the reactive species, facilitating the propagation of the polymer chains.

| DMPA Concentration (%) | Percent Double Bond Conversion (PDC) (%) |

|---|---|

| 0.25 | 44 |

| 0.50 | 52 |

| 0.75 | 59 |

| 1.00 | 65 |

| 1.25 | 70 |

Data derived from Kumar & Jaikumar, 2015. rubbermalaysia.com

Gel Content and Hardness of Photocrosslinked Polymers

Information regarding the gel content and hardness of photocrosslinked polymers derived specifically from this compound is not available in the reviewed scientific literature. Studies on related isomers, such as those based on p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol, have been conducted, but these fall outside the strict scope of this article. researchgate.nettandfonline.com

Comparative Studies with Commercial Prepolymers

No comparative studies between prepolymers synthesized from this compound and existing commercial prepolymers were found in the reviewed literature. Research in this area has focused on derivatives of other isomers, such as the para-substituted p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol, which has been compared with commercial prepolymers like bisphenol-A-glycerolate diacrylate (BISGA). researchgate.nettandfonline.com

Polymerization Catalysis with Phenylethyl-Substituted Ligands

The 1-phenylethyl structural unit, when incorporated into more complex ligand architectures, plays a significant role in the field of polymerization catalysis. Specifically, its presence in ligands for iron and cobalt catalysts has been shown to enhance their performance in ethylene (B1197577) polymerization.

Metal Complexes (Fe and Co) with 6-Arylimino-2-(2-(1-phenylethyl)naphthalen-1-yl)-iminopyridine Ligands